molecular formula C19H24O6 B128630 Bis[4-(2,3-dihydroxypropoxy)phenyl]methane CAS No. 72406-26-9

Bis[4-(2,3-dihydroxypropoxy)phenyl]methane

Cat. No. B128630
CAS RN: 72406-26-9
M. Wt: 348.4 g/mol
InChI Key: VGJRHUPDMVWBFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bisphenol compounds involves the reaction of phenols with aldehydes or ketones in the presence of acid catalysts. For instance, bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes are synthesized from corresponding phenols and aryls, indicating a potential pathway for synthesizing the compound . The synthesis of bisphenol derivatives can also involve epoxy compounds, as seen in the polymerization of bis[4-bis(2,3-epoxypropylamino)phenyl]methane .

Molecular Structure Analysis

The molecular structure of bisphenol derivatives can be complex, with potential for various substituents affecting the overall geometry. For example, the crystal and molecular structure of bis(chlorodiphenylstannyl)methane shows pentacoordination with intra- and inter-molecular chlorine bridges . Similarly, the molecular structure of bisphenol derivatives can be influenced by the nature of the substituents and their positions on the phenyl rings.

Chemical Reactions Analysis

Bisphenol derivatives can participate in a variety of chemical reactions. For instance, they can be involved in transition metal chemistry, as seen with bis(2-diphenylphosphinoxynaphthalen-1-yl)methane, which reacts with various metal carbonyls to form chelate complexes . They can also undergo oxidation to form quinones, which exhibit different colored states under various conditions . Furthermore, bisphenol derivatives can be used as ligands in catalytic reactions, such as the Suzuki cross-coupling and hydrogenation of olefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of bisphenol derivatives are influenced by their molecular structure. For example, the introduction of hydrophobic substituents can significantly increase the binding affinity for estrogen receptors, as seen with monoalkylated bis(4-hydroxyphenyl)methanes . The presence of methoxy groups and their orientation can affect the dihedral angles between phenyl rings and the overall conformation of the molecule . Additionally, the ability to form hydrogen bonds and encapsulate various substances indicates potential applications in host-guest chemistry .

Scientific Research Applications

Synthesis and Characterization

  • Bis[4-(2,3-dihydroxypropoxy)phenyl]methane has been studied for its potential as a precursor for three-state indicators in dyes and pigments. The leuco-dye form can be oxidized to a quinone, exhibiting different colored states under various conditions, with a "propeller" conformation and one-dimensional hydrogen-bonding interactions (Sarma & Baruah, 2004).

Polymerization and Derivative Formation

  • The compound has been shown to undergo homopolymerization, leading to the formation of new derivatives like 3-hydroxy-1,2,3,4-tetrahydroquinoline, providing insights into the curing process and resin formation in polymer chemistry (Costes, Reyx, & Platzer, 1989).

Inhibition Properties

  • Research has identified bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, a compound structurally related to bis[4-(2,3-dihydroxypropoxy)phenyl]methane, as an effective inhibitor of (Ca2+ + Mg2+‐ATPase in muscle sarcoplasmic reticulum, indicating potential applications in understanding muscle physiology and biochemistry (Sokolove et al., 1986).

Structural Characteristics

  • Structural studies of derivatives of bis[4-(2,3-dihydroxypropoxy)phenyl]methane, such as bis-(3,5-dichloro-2-hydroxy oxyethyl phenyl) methane, have provided insights into molecular conformations and potential applications in materials science (Zhang Xiao-mei, 2006).

properties

IUPAC Name

3-[4-[[4-(2,3-dihydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,20-23H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJRHUPDMVWBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398013
Record name 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[4-(2,3-dihydroxypropoxy)phenyl]methane

CAS RN

72406-26-9
Record name 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
K Satoh, K Ohyama, N Aoki, M Iida, F Nagai - Food and chemical toxicology, 2004 - Elsevier
We studied in vitro hormonal activity of bisphenol A diglycidyl ether (BADGE) and bisphenol F diglycidyl ether (BFDGE), which are used as a material of interior coating for food cans. …
Number of citations: 182 www.sciencedirect.com
K Yao, K Wen, W Shan, S **e, T Peng, J Wang… - … of Chromatography B, 2018 - Elsevier
An immunoaffinity clean-up material based on a monoclonal antibody (mAb) has been prepared for concentrating and purifying bisphenol A (BPA) in 14 kinds of foodstuffs at trace level. …
Number of citations: 26 www.sciencedirect.com
N Caballero-Casero, L Lunar, S Rubio - Analytica Chimica Acta, 2016 - Elsevier
Bisphenol A (BPA) is ubiquitous in humans and the environment. Its potential adverse effects through genomic and non-genomic pathways have fostered BPA replacement by …
Number of citations: 180 www.sciencedirect.com
K Gion, Y Sakurai, A Watari, H Inui - Analytical chemistry, 2009 - ACS Publications
Many recombinant transcription factors have been invented, but we cannot select a substance used as an inducer. In this study, we have created a novel expression control system in …
Number of citations: 3 pubs.acs.org
E Romera García - 2016 - helvia.uco.es
Se ha desarrollado un método para la determinación de bisfenoles, bisfenoles diglicidil éter y sus derivados clorados en saliva artificial. Este se basa en la extracción de los bisfenoles …
Number of citations: 0 helvia.uco.es

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